3-(allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole
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Overview
Description
The compound “3-(allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole” is a complex organic molecule. It contains several functional groups including an allyl sulfanyl group, a dimethoxyethyl group, a phenyl group, and a 1,2,4-triazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the allyl sulfanyl group could potentially be introduced via a nucleophilic substitution reaction . The 1,2,4-triazole ring could be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,4-triazole ring is a heterocyclic ring containing two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the allyl sulfanyl group could potentially undergo an oxidation reaction to form a sulfone .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would depend on the polarity of its functional groups .Scientific Research Applications
Diverse Biological Activities
The 1,2,4-triazole derivatives have been a focus of interest due to their wide range of biological activities. These compounds exhibit antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The chemical versatility of 1,2,4-triazoles allows for various modifications, leading to the development of compounds with targeted biological activities (Ohloblina, 2022).
Advancements in Synthesis Methods
The synthesis of 1,2,4-triazole derivatives has been a subject of continuous research, focusing on developing more efficient, sustainable, and eco-friendly methods. Notable advancements include copper-catalyzed azide-alkyne cycloadditions (CuAAC) and the use of eco-friendly catalysts, highlighting the importance of green chemistry in the synthesis of these compounds (de Souza et al., 2019).
Pharmaceutical Applications
1,2,4-Triazole derivatives are key components in various pharmaceuticals. Their incorporation into drug design has led to the development of medications with antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory properties. These compounds' pharmacological significance is continually explored to create novel drug candidates with improved efficacy and selectivity (Aggarwal & Sumran, 2020).
Industrial Applications
Aside from their biomedical importance, 1,2,4-triazole derivatives find applications in various industries. They are used in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their stability and versatility make them suitable for creating heat-resistant polymers, fluorescent products, and ionic liquids used in biotechnology, energy, and chemistry (Nazarov et al., 2021).
Anticancer Potential
1,2,4-Triazole derivatives have shown significant potential as anticancer agents. Their ability to hybridize with other pharmacophores provides therapeutic interventions for treating cancer, especially drug-resistant forms. Research emphasizes the development of 1,2,4-triazole-containing hybrids as promising candidates for cancer treatment, focusing on their structure-activity relationships and mechanisms of action (Xu et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(2,2-dimethoxyethyl)-4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-4-10-21-15-17-16-13(11-14(19-2)20-3)18(15)12-8-6-5-7-9-12/h4-9,14H,1,10-11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVBDBQWZCIOLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=NN=C(N1C2=CC=CC=C2)SCC=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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